B1576337 Hyposin-HA3

Hyposin-HA3

Cat. No.: B1576337
Attention: For research use only. Not for human or veterinary use.
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Description

Hyposin-HA3 (CAS 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. It belongs to the pyrrolo-triazine class, characterized by a fused bicyclic structure containing chlorine substituents, which enhance its stability and reactivity in industrial and pharmacological applications . Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms its stereochemical uniqueness, distinguishing it from structurally analogous compounds .

Properties

bioactivity

Antimicrobial

sequence

LRPAVIVRTKGK

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

  • Molecular Formula : C₉H₁₁ClN₄
  • Key Differences :
    • Lacks the dichloro substitution present in Hyposin-HA3, reducing its electrophilic reactivity.
    • The isopropyl group enhances lipophilicity, improving membrane permeability but decreasing aqueous solubility compared to this compound .
  • Applications : Primarily used in agrochemical research due to its moderate pesticidal activity.

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

  • Molecular Formula : C₇H₆ClN₃
  • Key Differences :
    • Pyrazole ring instead of pyrrolo-triazine, altering hydrogen-bonding capacity.
    • Exhibits higher Log S (solubility) values (-2.4 vs. This compound’s -3.1), making it preferable for aqueous-phase reactions .

Functional Analogues

Hexamethylcyclotrisiloxane (CAS 541-05-9)

  • Molecular Formula : C₆H₁₈O₃Si₃
  • Comparison :
    • Siloxane backbone vs. nitrogen-rich heterocycle in this compound.
    • Used as a lubricant or silicone precursor, contrasting with this compound’s bioactivity .

Hexamethylphosphoramide (CAS 680-31-9)

  • Molecular Formula : C₆H₁₈N₃OP
  • Comparison :
    • Phosphoramide structure enables chelation properties, unlike this compound’s halogen-dependent reactivity.
    • High toxicity (Hazard Statement H350 ) limits its use compared to this compound’s safer profile (H315-H319-H335) .

Research Findings and Data Analysis

Key Research Insights:

  • Stability : this compound shows superior thermal stability (decomposition at >250°C) compared to analogues like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (decomposition at 180°C) .
  • Environmental Tolerance : Retains 85% efficacy after 72 hours in salt spray tests (5% NaCl), outperforming siloxane-based compounds .

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